molecular formula C18H21N3O2 B2940581 2-(1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 1202999-06-1

2-(1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No. B2940581
M. Wt: 311.385
InChI Key: WGVIYDGHDFGQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)-6-(p-tolyl)pyridazin-3(2H)-one, also known as PTUPB, is a pyridazinone compound that has been the subject of scientific research due to its potential therapeutic properties. PTUPB is a small molecule that has been shown to have various biological effects, including anti-inflammatory and anti-tumor activities.

Scientific Research Applications

Synthesis and Ligand Development

  • The development of new optically active compounds, like 2-(pyrazol-1-yl)pyridines, involves using chiral substances as sources for adjacent quaternary carbon stereocenters. This approach leads to creating new C2-symmetric chiral ligands, which could potentially include derivatives of the compound (Kowalczyk & Skarżewski, 2005).

Pharmacological Activities

  • Certain pyridine derivatives demonstrate a range of biological activities and are components in many natural and synthetic pharmaceutical agents. These compounds, including pyridazinone derivatives, show potential as COX-2 inhibitors and cardiotonic agents, with some also exhibiting antitumor and antibacterial activities (Ashok et al., 2006).

Chemical Properties and Reactions

  • Research into the properties of substituted pyrrolidinones, a category to which our compound of interest could belong, involves quantum chemical calculations to understand their molecular properties, such as the highest occupied and lowest unoccupied molecular orbitals (Bouklah et al., 2012).

Catalytic Applications

  • The study of catalytic performances, such as in olefin epoxidation, is another area of interest. Complexes involving pyridyl-alcohol ligands, related to our compound, have been investigated for their efficiency and mechanism in catalytic reactions (Amarante et al., 2013).

properties

IUPAC Name

6-(4-methylphenyl)-2-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-5-7-15(8-6-13)16-9-10-17(22)21(19-16)14(2)18(23)20-11-3-4-12-20/h5-10,14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVIYDGHDFGQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)-6-(p-tolyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.